molecular formula C9H8BrIO2 B13662577 Methyl 2-bromo-6-iodo-3-methylbenzoate

Methyl 2-bromo-6-iodo-3-methylbenzoate

Cat. No.: B13662577
M. Wt: 354.97 g/mol
InChI Key: GBRKAQPTVJXODZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-iodo-3-methylbenzoate is a high-purity chemical building block designed for research and development, particularly in pharmaceutical chemistry. This compound belongs to a class of substituted benzoate esters that are valuable intermediates in organic synthesis. The presence of both bromo and iodo substituents on the aromatic ring makes it a versatile precursor for sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Compounds of this structural family are frequently employed in the discovery and development of novel therapeutic agents. Specifically, similar halogenated benzoate derivatives are investigated as key intermediates in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are a major focus in oncology research, particularly for treating non-small cell lung cancer with specific resistance mutations, underscoring this compound's significant research value. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, refer to the supplied Safety Data Sheet for detailed hazard information, and store it in a cool, dark, and dry place as recommended for similar compounds.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 2-bromo-6-iodo-3-methylbenzoate

InChI

InChI=1S/C9H8BrIO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3

InChI Key

GBRKAQPTVJXODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-bromo-6-iodo-3-methylbenzoate

General Synthetic Strategy

The synthesis of this compound typically involves:

This approach ensures regioselective substitution and efficient conversion to the ester functional group.

Esterification via Dimethyl Carbonate and DABCO Catalysis

A highly efficient and environmentally friendly method for preparing 2,6-dihalogenated methyl benzoates, including methyl 2-bromo-6-iodobenzoate derivatives, involves the use of dimethyl carbonate as the methylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst. This method is described in detail in a 2021 patent.

Procedure Summary:
Step Reagents & Conditions Details
1 Mix 2,6-dihalogenobenzoic acid (e.g., 2-bromo-6-iodobenzoic acid) with dimethyl carbonate and DABCO Mass ratio of acid to dimethyl carbonate: 1:6–10; molar ratio DABCO to acid: 1:1
2 Stir and heat mixture at 90–95 °C for 10–24 hours Reflux conditions with stirring
3 Cool reaction mixture naturally Stop heating and allow to reach room temperature
4 Evaporate solvent under reduced pressure Remove excess dimethyl carbonate
5 Add water (0.5 times the mass of dimethyl carbonate) to residue Facilitate extraction
6 Extract with ethyl acetate Separate organic phase
7 Wash organic layer sequentially with water, dilute HCl (5%), saturated NaHCO3, and water Remove impurities and residual catalysts
8 Dry organic phase and concentrate to obtain product Yields >95%, purity >98%

Halogenation of 3-Methylbenzoic Acid Derivatives

Comparative Analysis of Preparation Methods

Feature Dimethyl Carbonate/DABCO Method Acid-Catalyzed Methanolysis Halogenation of Precursors
Reaction Conditions Mild heating (90–95 °C), 10–24 h Higher temperature (~110 °C), several hours Low temperature (5–10 °C) for halogenation
Catalysts/Reagents DABCO (nucleophilic catalyst), dimethyl carbonate Sulfuric acid (acid catalyst) N-iodosuccinimide, bromine sources, thionyl chloride
Environmental Impact Low toxicity, CO2 byproduct, recyclable reagents Acidic waste, harsher conditions Use of hazardous halogenating agents
Yield and Purity >95% yield, >98% purity Moderate to high yield Moderate yields (~72% for iodination step)
Scalability Suitable for industrial scale Possible but with more stringent waste handling Suitable for lab scale, requires careful handling
Applicability to 3-methyl derivative Expected to be applicable with minor adjustments Applicable but less preferred Halogenation regioselectivity critical

Summary Table of Preparation Methods for this compound

Step Method/Conditions Key Reagents/Notes Yield/Purity
Halogenation N-iodosuccinimide (NIS), bromine source, acidic aqueous medium, 5–10 °C Starting from 3-methylbenzoic acid or o-bromobenzoic acid ~72% for iodination step
Conversion to Acid Chloride Thionyl chloride in toluene, 50 °C, 3–5 h Prepares acid chloride intermediate ~90% yield
Reduction to Benzyl Alcohol (optional intermediate) Sodium borohydride in ethanol, 0–10 °C, 5–20 h For further functionalization if needed ~80% yield
Esterification Dimethyl carbonate, DABCO catalyst, reflux 90–95 °C, 10–24 h Environmentally friendly, recyclable reagents >95% yield, >98% purity
Alternative Esterification Methanol, sulfuric acid catalyst, 110 °C, 4 h Classical method, harsher conditions Moderate to high yield

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 2-bromo-6-iodo-3-methylbenzoic acid.

    Reduction: Formation of 2-bromo-6-iodo-3-methylbenzyl alcohol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

Methyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-iodo-3-methylbenzoate depends on its chemical structure and the nature of its interactions with other molecules. The presence of bromine and iodine atoms can influence its reactivity and binding affinity with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-methylbenzoate
  • Methyl 2-iodo-3-methylbenzoate
  • Methyl 3-bromo-2-iodobenzoate

Uniqueness

Methyl 2-bromo-6-iodo-3-methylbenzoate is unique due to the specific positions of the bromine and iodine atoms on the benzene ring This unique substitution pattern can lead to distinct chemical properties and reactivity compared to other similar compounds

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